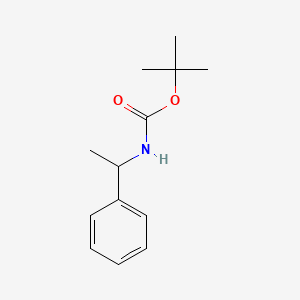
tert-Butyl 1-phenylethylcarbamate
Overview
Description
tert-Butyl 1-phenylethylcarbamate: is an organic compound that serves as an intermediate in organic synthesis. It is often used in the protection of amine functions due to its stability under various synthesis conditions. The compound is characterized by its molecular formula C13H19NO2 and a molecular mass of 221.30 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 1-phenylethylcarbamate can be synthesized through the reaction of tert-butyl chloroformate with 1-phenylethylamine . The reaction typically occurs in the presence of a base such as triethylamine in an organic solvent like dichloromethane . The reaction conditions often involve maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 1-phenylethylcarbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of acids or bases, it can hydrolyze to form and .
Substitution Reactions: It can participate in nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Typically performed using or under reflux conditions.
Substitution: Common reagents include alkyl halides and amines under mild heating.
Major Products:
Hydrolysis: Produces and .
Substitution: Yields various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl 1-phenylethylcarbamate is widely used as a protecting group for amines in multi-step organic synthesis. Its stability under various conditions makes it a valuable intermediate in the synthesis of complex molecules .
Biology and Medicine: In biological research, it is used to protect amine groups in peptides and proteins during synthesis. This protection is crucial for studying the structure and function of these biomolecules without interference from reactive amine groups .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients (APIs). Its role as a protecting group ensures the integrity of sensitive functional groups during the synthesis process .
Mechanism of Action
The primary mechanism by which tert-Butyl 1-phenylethylcarbamate exerts its effects is through the protection of amine groups. The carbamate group forms a stable bond with the amine, preventing it from participating in unwanted side reactions. This stability is due to the electron-withdrawing nature of the carbamate group, which reduces the nucleophilicity of the protected amine .
Comparison with Similar Compounds
- tert-Butyl carbamate
- Benzyl carbamate
- Ethyl carbamate
Comparison: tert-Butyl 1-phenylethylcarbamate is unique due to its specific structure, which combines the stability of the tert-butyl group with the reactivity of the phenylethylamine moiety. This combination makes it particularly useful in protecting amine groups in complex organic synthesis .
Properties
IUPAC Name |
tert-butyl N-(1-phenylethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-10(11-8-6-5-7-9-11)14-12(15)16-13(2,3)4/h5-10H,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIRCKJMSPMDAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343660 | |
| Record name | Carbamic acid, (1-phenylethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33036-40-7 | |
| Record name | Carbamic acid, (1-phenylethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



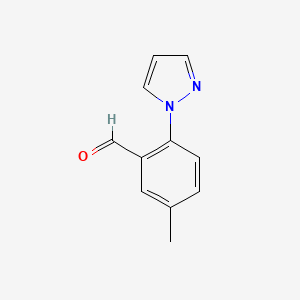
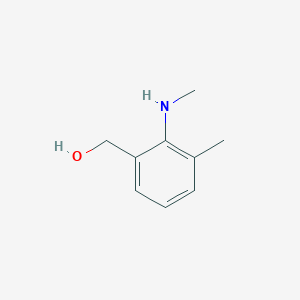

![Ethyl 5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B1604438.png)


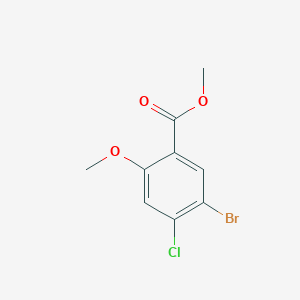

![5-Chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1604448.png)
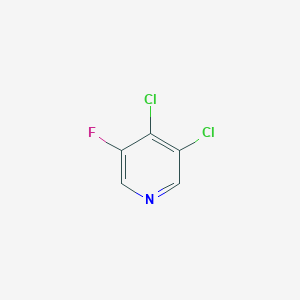


![2-[(4-Chlorophenylthio)(methylthio)methylene]-malononitrile](/img/structure/B1604453.png)
